molecular formula C14H14ClN3O3 B2695115 5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-98-3

5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2695115
CAS No.: 1021218-98-3
M. Wt: 307.73
InChI Key: RSVMNUZQMSGOGK-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a chloro and methoxy group, and an ethyl linker attached to a pyridazinone moiety. The unique structural features of this compound make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-2-methoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by:

  • Using continuous flow reactors to enhance reaction efficiency and yield.
  • Implementing automated systems for precise control of reaction parameters.
  • Employing high-purity reagents and solvents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-formyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(2-(dihydropyridazin-1(6H)-yl)ethyl)benzamide.

    Substitution: Formation of 5-substituted-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

    Biological Probes: Utilized in the study of biological systems and pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action involves:

    Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting their activity.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(pyridazin-1(6H)-yl)ethyl)benzamide: Lacks the oxo group in the pyridazinone moiety.

    5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzeneacetamide: Contains an acetamide group instead of a benzamide group.

Uniqueness

    Structural Features: The presence of both chloro and methoxy groups on the benzamide core, along with the pyridazinone moiety, provides unique chemical properties.

    Reactivity: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.

    Biological Activity: Its potential as an enzyme inhibitor and therapeutic agent distinguishes it from similar compounds.

This detailed overview highlights the significance of 5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in scientific research and industrial applications

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-21-12-5-4-10(15)9-11(12)14(20)16-7-8-18-13(19)3-2-6-17-18/h2-6,9H,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVMNUZQMSGOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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